molecular formula C8H11ClN2O B014793 4-Methoxybenzamidine hydrochloride CAS No. 51721-68-7

4-Methoxybenzamidine hydrochloride

Cat. No. B014793
CAS RN: 51721-68-7
M. Wt: 186.64 g/mol
InChI Key: AJOSDIDPIBJFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-methoxybenzamidine hydrochloride and related compounds involves reactions between 4-methoxybenzamidine and acids such as hydrobromic acid, acetic acid, and sulfuric acid. These reactions lead to the formation of various salts, including 4-methoxybenzamidinium bromide, acetate, and hydrogen sulfate, each with unique structural characteristics (Irrera & Portalone, 2012).

Molecular Structure Analysis

The molecular structure of these compounds reveals non-planar arrangements of cations and anions with significant tilting and twisting due to the presence of bulky substituents. For instance, in 4-methoxybenzamidinium 2,6-dimethoxybenzoate, the amidinium group is tilted by 27.94° with respect to the benzene ring, indicating a complex interplay of molecular forces and steric hindrance (Portalone, 2012).

Chemical Reactions and Properties

These compounds are characterized by their ability to form hydrogen-bonded structures in their crystal forms. The hydrogen bonding plays a crucial role in the stability and arrangement of these compounds in the solid state. For example, 4-methoxybenzamidinium hydrogen sulfate forms chains running along the b-axis direction interconnected by N—H+⋯O− hydrogen bonds, showcasing the importance of these interactions in defining the material's structure (Irrera & Portalone, 2012).

Physical Properties Analysis

The physical properties, such as molar refraction and polarizability, of compounds related to this compound have been investigated. Studies have shown that these properties are influenced by the concentration of the compound in solution and the presence of ions like NaCl and LiCl. These findings highlight the compound's interaction with light and its electronic structure, which are crucial for understanding its behavior in different environments (Sawale et al., 2016).

Scientific Research Applications

  • Corrosion Inhibition : Methoxy-substituted phenylthienylbenzamidine derivatives, including 4-Methoxybenzamidine hydrochloride, are effective in inhibiting carbon steel corrosion in hydrochloric acid. One derivative, MA-1313, showed an inhibition efficiency of 95% at a specific concentration, demonstrating its potential use in corrosion protection applications (Fouda et al., 2020).

  • Supramolecular Network Formation : 4-Methoxybenzamidinium bromide, a related compound, forms a three-dimensional hydrogen-bonded supramolecular network, indicating potential applications in novel antibacterial and antifungal developments (Irrera & Portalone, 2012).

  • Structural Features for Organic Synthesis : Another derivative, 4-Methoxybenzamidinium 2,6-dimethoxybenzoate, exhibits unique structural features that could be useful in organic synthesis (Portalone, 2012).

  • Fluorogenic Reagents for Carbohydrates : Aromatic amidines like 4-Methoxybenzamidine and benzamidine have been identified as effective fluorogenic reagents for reducing carbohydrates. This enables rapid and simple fluorometric determination at low concentrations, useful in biochemical analyses (Kai et al., 1985).

  • Precursors for Dopamine and Serotonin Binding Studies : 4-Substituted prolinol derivatives show promising relationships in structure-activity studies and can be used as precursors for new methoxybenzamide derivatives. These derivatives have potential applications in dopamine and serotonin binding studies, which are crucial in neurological research (Heindl, Hübner, & Gmeiner, 2003).

  • Pharmacokinetics and Drug Delivery : Studies on drugs like metoclopramide, which contain methoxybenzamide groups, provide insights into pharmacokinetics, bioequivalence, and bioavailability. This information is essential for developing effective drug delivery systems (Block et al., 1981).

  • Molecular Structure Analysis : Compounds like 4-Methoxybenzamidinium acetate and hydrogen sulfate have been studied for their molecular structure, which includes one-dimensional structures and hydrogen bonds. Such studies contribute to the understanding of molecular interactions and the design of new compounds (Irrera & Portalone, 2012).

  • Selective Estrogen Receptor Modulators : Research on derivatives of this compound has led to the discovery of novel, highly potent selective estrogen receptor modulators. These have implications in the treatment of conditions like breast cancer (Palkowitz et al., 1997).

properties

IUPAC Name

4-methoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOSDIDPIBJFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30489602
Record name 4-Methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51721-68-7
Record name 4-Methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzamidine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzamidine hydrochloride
Reactant of Route 2
4-Methoxybenzamidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Methoxybenzamidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methoxybenzamidine hydrochloride
Reactant of Route 5
4-Methoxybenzamidine hydrochloride
Reactant of Route 6
4-Methoxybenzamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.